molecular formula C9H16O4 B2426731 2-Ethoxy-2-(oxan-3-yl)acetic acid CAS No. 1593964-76-1

2-Ethoxy-2-(oxan-3-yl)acetic acid

Cat. No.: B2426731
CAS No.: 1593964-76-1
M. Wt: 188.223
InChI Key: YLLNXBGQMAHOPL-UHFFFAOYSA-N
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Description

2-Ethoxy-2-(oxan-3-yl)acetic acid is an organic compound with the molecular formula C9H16O4. It is characterized by the presence of an ethoxy group and an oxan-3-yl group attached to an acetic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2-(oxan-3-yl)acetic acid typically involves the reaction of ethyl oxan-3-ylacetate with an appropriate reagent to introduce the ethoxy group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran or dimethylformamide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-2-(oxan-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Ethoxy-2-(oxan-3-yl)acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Ethoxy-2-(oxan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the observed effects of the compound .

Comparison with Similar Compounds

Uniqueness: 2-Ethoxy-2-(oxan-3-yl)acetic acid is unique due to the presence of both the ethoxy and oxan-3-yl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-ethoxy-2-(oxan-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-13-8(9(10)11)7-4-3-5-12-6-7/h7-8H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLNXBGQMAHOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1CCCOC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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